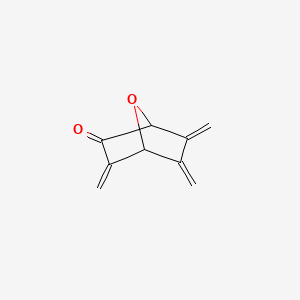![molecular formula C14H10N2O3 B14287513 3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one CAS No. 117621-11-1](/img/structure/B14287513.png)
3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one is a heterocyclic compound that features a fused indeno-pyridine structure
Vorbereitungsmethoden
The synthesis of 3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one typically involves multi-step synthetic routes. One common method includes the reaction of 3,7-dimethyl-5H-indeno[1,2-b]pyridin-5-one with nitrating agents under controlled conditions to introduce the nitro group at the 8-position . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the nitration process .
Analyse Chemischer Reaktionen
3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amine derivatives.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one can be compared with similar compounds such as:
3,7-Dimethyl-5H-indeno[1,2-b]pyridin-5-one: Lacks the nitro group, leading to different chemical reactivity and biological properties.
7-Nitro-5H-indeno[1,2-b]pyridin-5-one: Similar structure but different substitution pattern, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
117621-11-1 |
|---|---|
Molekularformel |
C14H10N2O3 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
3,7-dimethyl-8-nitroindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C14H10N2O3/c1-7-3-11-13(15-6-7)9-5-12(16(18)19)8(2)4-10(9)14(11)17/h3-6H,1-2H3 |
InChI-Schlüssel |
INQRAYRZLDBRPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=C(C2=O)C=C(C(=C3)[N+](=O)[O-])C)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


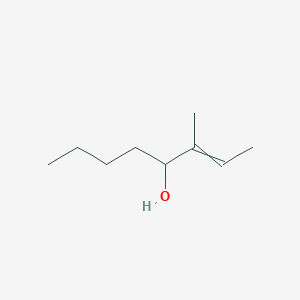
![4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14287437.png)
![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)
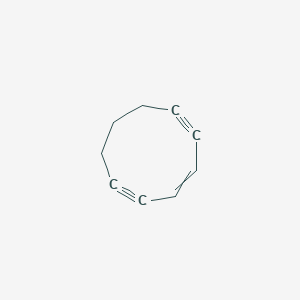
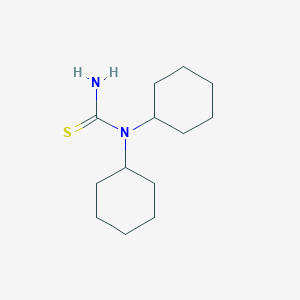
![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
![2,2'-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid]](/img/structure/B14287453.png)
![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)
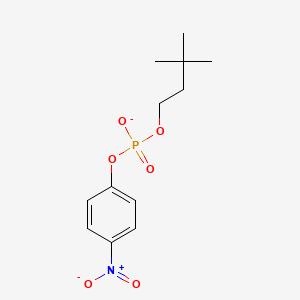



![N,N'-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14287493.png)
